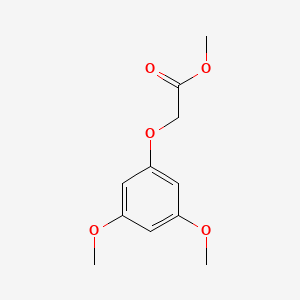
Methyl 2-(3,5-dimethoxyphenoxy)acetate
描述
Methyl 2-(3,5-dimethoxyphenoxy)acetate is an organic compound with the molecular formula C11H14O4. It is a derivative of phenoxyacetic acid and is known for its applications in various fields, including chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group at the 3 and 5 positions of the phenyl ring, which imparts unique chemical properties.
属性
CAS 编号 |
436155-37-2 |
|---|---|
分子式 |
C11H14O5 |
分子量 |
226.23 g/mol |
IUPAC 名称 |
methyl 2-(3,5-dimethoxyphenoxy)acetate |
InChI |
InChI=1S/C11H14O5/c1-13-8-4-9(14-2)6-10(5-8)16-7-11(12)15-3/h4-6H,7H2,1-3H3 |
InChI 键 |
HOSXNEDKLVKBDW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC(=CC(=C1)OCC(=O)OC)OC |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be synthesized through the esterification of 3,5-dimethoxyphenol with methyl chloroacetate in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like acetone or dimethylformamide. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of microwave-assisted esterification has also been explored to enhance reaction efficiency and reduce production time .
化学反应分析
Types of Reactions
Methyl 2-(3,5-dimethoxyphenoxy)acetate undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Nitrating mixture (concentrated nitric acid and sulfuric acid) for nitration; halogens (chlorine, bromine) for halogenation.
Major Products Formed
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
Methyl 2-(3,5-dimethoxyphenoxy)acetate has been extensively studied for its applications in various scientific fields:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical agents.
Industry: Utilized in the production of polymers, adhesives, and coatings due to its chemical stability and reactivity
作用机制
The mechanism of action of methyl 2-(3,5-dimethoxyphenoxy)acetate involves its interaction with specific molecular targets and pathways. The methoxy groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
相似化合物的比较
Methyl 2-(3,5-dimethoxyphenoxy)acetate can be compared with other phenoxyacetic acid derivatives, such as:
Methyl 3,5-dimethoxyphenylacetate: Similar structure but lacks the phenoxy group.
Phenoxyacetic acid: The parent compound with a simpler structure.
Methyl 2-(4-methoxyphenoxy)acetate: Similar but with a methoxy group at the 4 position instead of 3 and 5.
The uniqueness of this compound lies in the presence of two methoxy groups at the 3 and 5 positions, which significantly influence its chemical reactivity and biological activity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


